molecular formula C13H11NOS B1148751 Thiosalicylanilide CAS No. 18205-99-7

Thiosalicylanilide

Cat. No.: B1148751
CAS No.: 18205-99-7
M. Wt: 229.29754
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Thiosalicylanilide is an organic compound that belongs to the class of thioamides. It is characterized by the presence of a thiol group (-SH) and an amide group (-CONH-) attached to a benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiosalicylanilide can be synthesized through several methods. One common synthetic route involves the reaction of salicylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen sulfide to yield this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Thiosalicylanilide undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Amines and thiols.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of thiosalicylanilide involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the aromatic ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Thioacetamide: Similar in structure but lacks the aromatic ring.

    Thiosemicarbazide: Contains a similar thiol group but has a different functional group attached to the nitrogen atom.

    Thiourea: Contains a thiol group but has a different overall structure.

Uniqueness

Thiosalicylanilide is unique due to its combination of a thiol group and an aromatic amide group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a valuable compound in various fields .

Properties

CAS No.

18205-99-7

Molecular Formula

C13H11NOS

Molecular Weight

229.29754

Synonyms

BenzaMide, 2-Mercapto-N-phenyl-

Origin of Product

United States

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